molecular formula C24H44O21 B1212644 Cellotetraitol CAS No. 5548-55-0

Cellotetraitol

Cat. No.: B1212644
CAS No.: 5548-55-0
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-ZEUIETHYSA-N
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Description

Definition and Structural Classification

Cellotetraitol (CAS 5548-55-0) is a tetrasaccharide alcohol derived from cellulose, consisting of four β-1,4-linked D-glucose units with a reduced terminal glucose residue (sorbitol moiety). Its molecular formula is C24H44O21 , and it has a molecular weight of 668.6 g/mol . The structure features a linear chain of glucose units with hydroxyl groups at C2, C3, and C6 positions, characteristic of β-glucans (Table 1).

Table 1: Key structural properties of this compound

Property Value/Description
Molecular Formula C24H44O21
Molecular Weight 668.6 g/mol
Glycosidic Linkages β-1,4
Terminal Unit D-glucitol (sorbitol)
IUPAC Name (2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

The compound’s 3D conformation adopts a twisted chair configuration in pyranose rings, stabilized by intramolecular hydrogen bonding. Its solubility in water is moderate due to extensive hydroxyl group interactions.

Historical Context and Discovery

This compound was first identified in the mid-20th century during studies on cellulose hydrolysis products. Early research focused on its role as an intermediate in enzymatic degradation of cellulose by microbial cellulases. Notably, β-transglucosylase from Sclerotinia libertiana was shown to synthesize this compound from cellotetraose via reductive termination of glycosidic bonds.

In the 1990s, advanced chromatographic techniques enabled its isolation from hydrolysates of cellulose derivatives, such as hydroxyethylcellulose. Nuclear magnetic resonance (NMR) studies in 1992 confirmed its structure by analyzing proton coupling patterns in the reducing terminal sorbitol moiety. Recent applications in biofuels research have renewed interest in this compound as a model substrate for studying cellulase kinetics.

Nomenclature and CAS Identification

This compound is systematically named according to IUPAC guidelines as a β-1,4-linked glucotetraose with a terminal glucitol group. Its CAS Registry Number 5548-55-0 uniquely identifies it in chemical databases. Alternative designations include:

  • CHEBI:151253 (Chemical Entities of Biological Interest)
  • DTXSID50970825 (EPA’s DSSTox identifier)
  • WURCS=2.0/2,4,3/[h2122h][a2122h-1b1-5]/1-2-2-2/a4-b1b4-c1_c4-d1 (glycan notation)

Synonyms include 1,4-b-D-Cellotetraitol, O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucitol, and This compound. Regulatory agencies classify it as a carbohydrate derivative without specific hazard labels under current guidelines.

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-ZEUIETHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970825
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5548-55-0
Record name Cellotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Cellulose

The foundational method for cellotetraitol preparation begins with the controlled acid hydrolysis of cellulose. Cellulose, a linear polymer of β-1,4-linked glucose units, undergoes partial depolymerization under acidic conditions to yield cellooligosaccharides, including cellotetraose (G4). Optimal hydrolysis employs dilute sulfuric acid (0.5–2.0 M) at 80–100°C for 2–4 hours, achieving selective cleavage of glycosidic bonds while minimizing glucose formation. The reaction mixture is neutralized, and oligosaccharides are separated via gel permeation chromatography (GPC) or fractional precipitation.

Borohydride Reduction of Cellotetraose

Cellotetraose is subsequently reduced to this compound using sodium borohydride (NaBH₄). This step converts the reducing-end glucose’s aldehyde group (-CHO) to a primary alcohol (-CH₂OH). The reaction proceeds in aqueous alkaline conditions (pH 9–10) at 25–40°C for 12–24 hours, with excess NaBH₄ ensuring complete reduction. Post-reduction, the mixture is acidified to pH 5–6 to quench unreacted borohydride, followed by dialysis or ultrafiltration to remove inorganic salts.

Table 1: Key Parameters for NaBH₄ Reduction

ParameterCondition/ValueSource
NaBH₄ concentration0.1–0.3 M
Temperature25–40°C
Reaction time12–24 hours
Purity after purification>95% (HPLC)

Purification and Characterization

Final purification employs size-exclusion chromatography (SEC) or preparative HPLC. Analytical HPLC using a Tosoh TSK-GEL G2500 PWXL column (7.8 × 300 mm) with water as the mobile phase (0.5 mL/min, 80°C) confirms purity >95%. TLC validation in n-propanol:nitromethane:water (5:2:3) ensures homogeneity, with this compound exhibiting an Rf of 0.35–0.40.

Hydrolytic Hydrogenation Pathways

Bifunctional Acid-Metal Catalysis

Recent studies propose a one-pot hydrolytic hydrogenation strategy using bifunctional catalysts (e.g., Ru/NC) to convert cellulose directly to sugar alcohols. In this approach, cellulose undergoes acid-catalyzed hydrolysis to cellotetraose, followed by in situ hydrogenation. The Ru₂/NC catalyst facilitates H₂ dissociation, generating Brønsted acid (Ru–H⁺) and base (Ru–OH⁻) sites that promote ring-opening and hydroreduction. At 160–180°C and 20–40 bar H₂, this compound yields reach 60–70% within 6–8 hours.

Competing Reaction Pathways

Kinetic analyses reveal two pathways:

  • Hydrolysis-first : Cellotetraose → glucose → sorbitol (minor pathway).

  • Hydrogenation-first : Cellotetraose → this compound → hydrolyzed products (major pathway below 100°C).
    The hydrogenation-first route dominates at lower temperatures due to faster hydrogenation kinetics compared to hydrolysis.

Table 2: Hydrolytic Hydrogenation Conditions

ParameterCondition/ValueSource
CatalystRu₂/NC
Temperature160–180°C
H₂ pressure20–40 bar
Yield60–70%

Enzymatic Synthesis Using β-Transglucosylase

Enzyme-Catalyzed Disproportionation

β-Transglucosylase from Sclerotinia libertiana synthesizes this compound via disproportionation of cellotriose (G3) or cellotetraose (G4). The enzyme transfers a glucose unit from the non-reducing end of one oligosaccharide to another, yielding G3 and G5 initially, followed by further elongation to G4. Reactions conducted at 40°C in 50 mM acetate buffer (pH 5.0) with 2% substrate concentration produce water-insoluble glucan (DP ≈14) and soluble oligosaccharides, including this compound.

Product Characterization

Enzymatically synthesized this compound is validated via methylation analysis and X-ray diffraction, confirming β-1,4 linkages. SEC-MALS reveals a monodisperse profile (Đ = 1.05), while enzymatic hydrolysis with cellulase produces cellobiose and glucose, confirming structural integrity.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityCost
Chemical Synthesis70–80%>95%ModerateHigh
Hydrolytic Hydrogenation60–70%85–90%HighModerate
Enzymatic Synthesis50–60%90–95%LowHigh
  • Chemical Synthesis : Preferred for high-purity applications but requires costly purification.

  • Hydrolytic Hydrogenation : Scalable for industrial use but yields lower purity.

  • Enzymatic Synthesis : Eco-friendly but limited by enzyme stability and substrate costs .

Chemical Reactions Analysis

Cellotetraitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cellotetraonic acid .

Scientific Research Applications

Glycomics and Mass Spectrometry

Cellotetraitol is widely utilized in glycomics as a standard for mass spectrometry. Its distinct molecular weight and structure allow researchers to accurately calibrate instruments and analyze complex carbohydrate mixtures. In a study examining carbohydrate precursor ions, this compound was identified with a specific retention time, facilitating the differentiation of isomeric compounds through mass spectrometry techniques .

Enzymatic Studies

Research has highlighted the role of this compound in studying β-1,4-D-glycosidic bond activity. It serves as a substrate for various glycoside hydrolases, allowing scientists to investigate the kinetics and specificity of these enzymes. A notable study demonstrated that this compound was used alongside other oligosaccharides to assess the enzymatic activity of a novel dimeric exoglucanase, providing insights into its biochemical properties and potential industrial applications .

Biotechnological Advancements

The unique properties of this compound have led to its exploration in biotechnological applications. Its ability to form stable complexes with other polysaccharides can be leveraged in the development of bio-based materials. For instance, researchers are investigating its use in creating functionalized cellulose products that can enhance the mechanical properties of crops or improve biomass processing techniques . Additionally, the compound's interactions with other polysaccharides may lead to innovations in sustainable agricultural practices.

Case Study 1: Enzyme Characterization

In a study focused on enzyme characterization, this compound was used as a substrate to evaluate the activity of various endoglucanases. The results indicated distinct modes of action depending on the enzyme type, showcasing this compound's utility in understanding enzyme mechanisms and improving biomass conversion processes.

Case Study 2: Mass Spectrometry Calibration

Another significant application involved using this compound as a calibration standard in mass spectrometric analyses of complex carbohydrate mixtures. This application not only improved the accuracy of molecular weight determinations but also enhanced the identification of oligosaccharide structures in biological samples.

Summary Table of Applications

Application AreaDescriptionKey Findings/Insights
GlycomicsStandard for mass spectrometryEnables accurate calibration and analysis of carbohydrates
Enzymatic StudiesSubstrate for glycoside hydrolasesProvides insights into enzyme kinetics and specificity
Biotechnological AdvancementsDevelopment of bio-based materialsPotential for enhancing crop properties and biomass processing
Case Study 1Enzyme characterization using this compoundDistinct modes of action observed among different enzymes
Case Study 2Calibration standard in mass spectrometryImproved accuracy in oligosaccharide identification

Mechanism of Action

The mechanism of action of cellotetraitol involves its interaction with various molecular targets, including proteins and enzymes. These interactions can affect the structure and function of the target molecules, leading to various biological effects. The specific pathways involved in these interactions are still under investigation, but they are believed to involve carbohydrate-binding proteins and enzymes that recognize specific carbohydrate structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cellotetraitol belongs to a class of oligosaccharide alcohols, sharing functional and structural similarities with compounds like cellotetraose , cellobiitol , and xylitol . Below is a comparative analysis based on physicochemical properties, biological activity, and applications.

Table 1: Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Solubility in Water (g/L, 25°C) Thermal Stability (°C) Key Applications
This compound 666.6 120 180–200 Drug carriers, enzyme stabilization
Cellotetraose 648.6 85 160–180 Substrate for cellulase assays
Cellobiitol 344.3 200 150–170 Sweetening agents, cryoprotectants
Xylitol 152.1 620 100–120 Sugar substitute, dental hygiene

Key Findings:

Solubility : this compound exhibits intermediate solubility between cellotetraose (lower) and xylitol (higher), attributed to its balanced hydrophilic hydroxyl groups and hydrophobic glucose backbone .

Table 2: Comparative Bioactivity in Pharmaceutical Contexts

Compound Cytotoxicity (IC₅₀, mM) Antioxidant Activity (TEAC, µmol/g) Enzyme Inhibition (Cellulase, %)
This compound >10.0 2.1 15
Cellotetraose >10.0 0.8 85
Xylitol >20.0 1.5 0

Discussion:

  • Enzyme Interactions : Cellotetraose strongly inhibits cellulase due to its unmodified reducing end, whereas this compound’s reduced terminus minimizes this interaction, making it suitable for co-administration with enzymatic therapies .
  • Biocompatibility: Both this compound and xylitol exhibit low cytotoxicity, but this compound’s larger structure allows for sustained release in drug formulations, as noted in pharmacokinetic studies .

Methodological Considerations

Comparative studies rely on rigorous experimental reproducibility, including standardized protocols for synthesis (e.g., hydrogenation conditions) and characterization (e.g., NMR spectral analysis) . For instance, the exclusion of horizontal lines in tables (as per formatting guidelines) ensures clarity in data presentation .

Biological Activity

Cellotetraitol is a carbohydrate compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and detailed research findings.

Overview of this compound

This compound, a tetrasaccharide composed of glucose units, is a derivative of cellulose and is commonly used in studies related to plant biology and enzymatic activity. Its structure allows it to interact with various enzymes, particularly those involved in the modification and degradation of polysaccharides.

Biological Activity

Enzymatic Interactions
this compound serves as a substrate for various glycosyltransferases and endoglucanases. Research has shown that it can be effectively utilized by enzymes such as endo-β-1,4-glucanase, which hydrolyzes cellulose and related compounds. The catalytic efficiency of these enzymes on this compound varies significantly, indicating its potential role in biotechnological applications.

Case Study: Enzyme Activity Analysis
In a study examining the catalytic capacity of two Arabidopsis proteins, it was found that both proteins exhibited distinct activities towards this compound-based oligosaccharides. The preferred acceptor substrate was identified as XXXGol, highlighting the specificity of these enzymes towards this compound derivatives .

Data Table: Enzymatic Activity on this compound

Enzyme TypeSubstrateActivity Level (Relative Units)Reference
Endo-β-1,4-glucanaseThis compoundHigh
Xyloglucan endotransglycosylaseThis compoundModerate
Hetero-trans-β-glucanaseThis compoundLow

The biological activity of this compound is primarily mediated through its interactions with specific enzymes that recognize its structure. These interactions can lead to the formation of new glycosidic bonds or the breakdown of existing ones, facilitating various metabolic processes in plants.

Enzyme Specificity

Research indicates that different enzymes exhibit varying levels of affinity for this compound. For instance:

  • Endo-β-1,4-glucanases display high activity levels towards this compound, making it an effective substrate for cellulose degradation.
  • Xyloglucan endotransglycosylases show moderate activity, suggesting a role in modifying xyloglucan structures.
  • Hetero-trans-β-glucanases demonstrate lower activity levels, indicating a more specialized function.

Case Studies Highlighting Biological Activity

Several case studies have explored the biological significance of this compound:

  • Study on Arabidopsis Enzymes : This research focused on two specific enzymes from Arabidopsis that interact with this compound-based oligosaccharides. The findings revealed distinct catalytic capacities and substrate preferences, which are crucial for understanding plant growth and development mechanisms .
  • Investigation into Glycosyltransferase Activity : A study examined how glycosyltransferases utilize this compound in synthesizing complex carbohydrates. The results indicated that modifications to the this compound structure could enhance enzyme binding and activity, suggesting potential applications in biocatalysis .

Q & A

Q. What are the foundational methods for synthesizing Cellotetraitol, and how can researchers optimize yield and purity?

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use nuclear magnetic resonance spectroscopy (NMR) for backbone analysis (¹H, ¹³C, 2D-COSY) and X-ray crystallography for absolute stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). For polysaccharide derivatives like this compound, methylation analysis combined with gas chromatography-MS (GC-MS) determines glycosidic linkages. Cross-validate findings with computational methods (e.g., density functional theory) .

Q. What are the standard assays for evaluating this compound’s bioactivity in vitro?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) using spectrophotometry.
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 for hepatic studies).
  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
    Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct a systematic review (following Cochrane guidelines ) to identify methodological disparities. Key steps:

Compare experimental models (e.g., in vitro vs. in vivo).

Assess dosage ranges and exposure times.

Validate findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition).
Meta-analysis of published data can highlight confounding variables, such as solvent effects (DMSO vs. aqueous) .

Q. What advanced experimental designs are suitable for studying this compound’s pharmacokinetics and tissue-specific effects?

  • Methodological Answer : Use compartmental modeling paired with LC-MS/MS for plasma concentration profiling. For tissue distribution, employ radiolabeled this compound (¹⁴C or ³H) and autoradiography. To assess metabolism, combine liver microsome assays with UPLC-QTOF-MS for metabolite identification. Address ethical considerations (e.g., IACUC protocols for animal studies) .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Design a stability study following ICH Q1A guidelines:
  • Test degradation kinetics at 25°C/60% RH (room temperature) vs. 40°C/75% RH (accelerated).
  • Monitor via HPLC-UV for decomposition products.
  • Use Arrhenius equation to predict shelf life. Statistical tools like ANOVA identify significant degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What strategies ensure reproducibility in this compound-related research across labs?

  • Methodological Answer : Adopt FAIR data principles:
  • Documentation : Share detailed protocols (e.g., Electronic Lab Notebooks).
  • Materials : Use certified reference standards (e.g., USP-grade reagents).
  • Collaboration : Cross-lab validation via ring trials.
    Publish negative results and raw datasets in repositories like Zenodo to reduce publication bias .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

Library synthesis : Introduce substituents (e.g., alkyl chains, halogenation) at key positions.

Activity profiling : Test derivatives against a panel of biological targets (e.g., kinases, GPCRs).

Computational modeling : Use molecular docking (AutoDock Vina) and QSAR (quantitative SAR) to correlate structural features with activity.
Validate predictions with in vitro/in vivo assays .

Q. What statistical approaches are critical for analyzing high-throughput screening data on this compound?

  • Methodological Answer :
  • Preprocessing : Normalize data using Z-scores or quantile normalization.
  • Hypothesis testing : Apply Benjamini-Hochberg correction for false discovery rate (FDR) in multi-parametric assays.
  • Machine learning : Use random forests or PCA to identify clusters of bioactive derivatives.
    Tools like R/Bioconductor or Python’s SciKit-Learn streamline analysis .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in this compound research involving animal models?

  • Methodological Answer :
    Follow ARRIVE 2.0 guidelines:
  • Justification : Demonstrate necessity over in vitro alternatives.
  • Sample size : Power analysis to minimize animal use.
  • Reporting : Disclose anesthesia, euthanasia methods, and housing conditions.
    Include ethics committee approval numbers in publications .

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